molecular formula C23H21FN4O3S B12482013 2-fluoro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

2-fluoro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12482013
M. Wt: 452.5 g/mol
InChI Key: LBRKKBYGGQYIQA-UHFFFAOYSA-N
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Description

3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a combination of fluorobenzoyl, furan, piperazine, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: The starting material, 2-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Coupling with Piperazine: The acid chloride is then reacted with 1-(4-aminophenyl)piperazine to form the intermediate amide.

    Incorporation of the Furan Moiety: The intermediate amide is further reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine (TEA) to form the furan-containing intermediate.

    Formation of the Thiourea Moiety: Finally, the furan-containing intermediate is reacted with thiourea under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzoyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}UREA: Similar structure but with a urea moiety instead of thiourea.

    3-(2-FLUOROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 3-(2-FLUOROBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA lies in its combination of fluorobenzoyl, furan, piperazine, and thiourea moieties, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H21FN4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

2-fluoro-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H21FN4O3S/c24-19-5-2-1-4-18(19)21(29)26-23(32)25-16-7-9-17(10-8-16)27-11-13-28(14-12-27)22(30)20-6-3-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32)

InChI Key

LBRKKBYGGQYIQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4

Origin of Product

United States

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